

Application Notes and Protocols for Testing Cadusafos Efficacy Against Meloidogyne spp.

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Compound of Interest

Compound Name: Cadusafos

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These application notes provide a detailed protocol for evaluating the efficacy of the nematicide **Cadusafos** against root-knot nematodes of the genus *Meloidogyne*. The protocols cover both in vitro and in vivo experimental setups to determine the impact of **Cadusafos** on nematode mortality, egg hatching, and its ability to protect host plants.

Introduction to Cadusafos

Cadusafos is a broad-spectrum organophosphate nematicide and insecticide.^{[1][2]} Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes.^{[2][3]} This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in excessive nerve stimulation, paralysis, and ultimately, death of the nematode.^[3] **Cadusafos** is active against a wide range of plant-parasitic nematodes, with notable efficacy against the economically important *Meloidogyne* and *Globodera* genera.^[1] It acts on contact and through ingestion by the nematodes.^[1] Studies have also indicated that **Cadusafos** possesses ovicidal (egg-killing) properties against certain nematode species.^{[1][4]}

Quantitative Data Summary

The following tables summarize the efficacy of **Cadusafos** against *Meloidogyne* spp. based on available research data.

Table 1: In Vitro Efficacy of **Cadusafos** against *Meloidogyne incognita*

Concentration	Exposure Time	Juvenile Mortality (%)	Egg Hatching Inhibition (%)
0.25%	Not Specified	57.3%	Not Specified
0.5%	Not Specified	72.0%	Not Specified
1.0%	Not Specified	100%	Effective Inhibition

Data sourced from a study on *M. incognita* on tomato.[5]

Table 2: In Vivo Efficacy of **Cadusafos** against *Meloidogyne javanica* on Olive Seedlings

Nematicide	Concentration	Reduction in Nematode Population (%)
Cadusafos	8 ppm	79.24%
Aldicarb	8 ppm	Not Specified
Enzone	8 ppm	50.38%
Oxamyl	8 ppm	Not Specified

Data from a greenhouse study on olive seedlings.[6]

Experimental Protocols

In Vitro Assays

These assays are designed to directly assess the toxicity of **Cadusafos** to *Meloidogyne* eggs and second-stage juveniles (J2).

- **Egg Extraction:** Collect egg masses from the roots of heavily infected host plants (e.g., tomato, brinjal).[5] Dissolve the gelatinous matrix of the egg masses in a 0.5% sodium hypochlorite (NaOCl) solution for 2-5 minutes to release the eggs.
- **Egg Suspension:** Immediately pour the egg suspension through a series of nested sieves (e.g., 75 μ m, 45 μ m, and 25 μ m) and rinse thoroughly with sterile distilled water to remove the NaOCl.

- **Juvenile Hatching:** Place the collected eggs in a Baermann funnel or on a fine sieve in a petri dish with a small amount of water to hatch. Collect freshly hatched J2s within 48 hours for mortality assays.
- **Prepare **Cadusafos** Solutions:** Prepare a stock solution of **Cadusafos** and make serial dilutions to achieve the desired test concentrations (e.g., 0.25%, 0.5%, 1.0%).^[5] Use a suitable solvent and a surfactant if necessary, and include a solvent-only control.
- **Exposure:** Pipette 1 ml of a nematode suspension (containing approximately 100 J2s) into each well of a 24-well plate. Add 1 ml of the respective **Cadusafos** concentration to each well. Include a control with sterile distilled water.
- **Incubation:** Incubate the plates at a constant temperature (e.g., 25-28°C) for 24, 48, and 72 hours.
- **Assessment:** After each incubation period, count the number of dead juveniles under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
- **Data Analysis:** Calculate the percentage of mortality for each concentration and exposure time, correcting for any mortality in the control using Abbott's formula.
- **Exposure:** Place approximately 250 eggs in a small petri dish or a multi-well plate containing different concentrations of **Cadusafos** solution.^[4] Include a control with sterile distilled water.
- **Incubation:** Incubate the plates at 25-28°C.
- **Assessment:** After a set period (e.g., 7-14 days), count the number of hatched juveniles in each treatment.
- **Data Analysis:** Calculate the percentage of egg hatching inhibition for each concentration compared to the control.

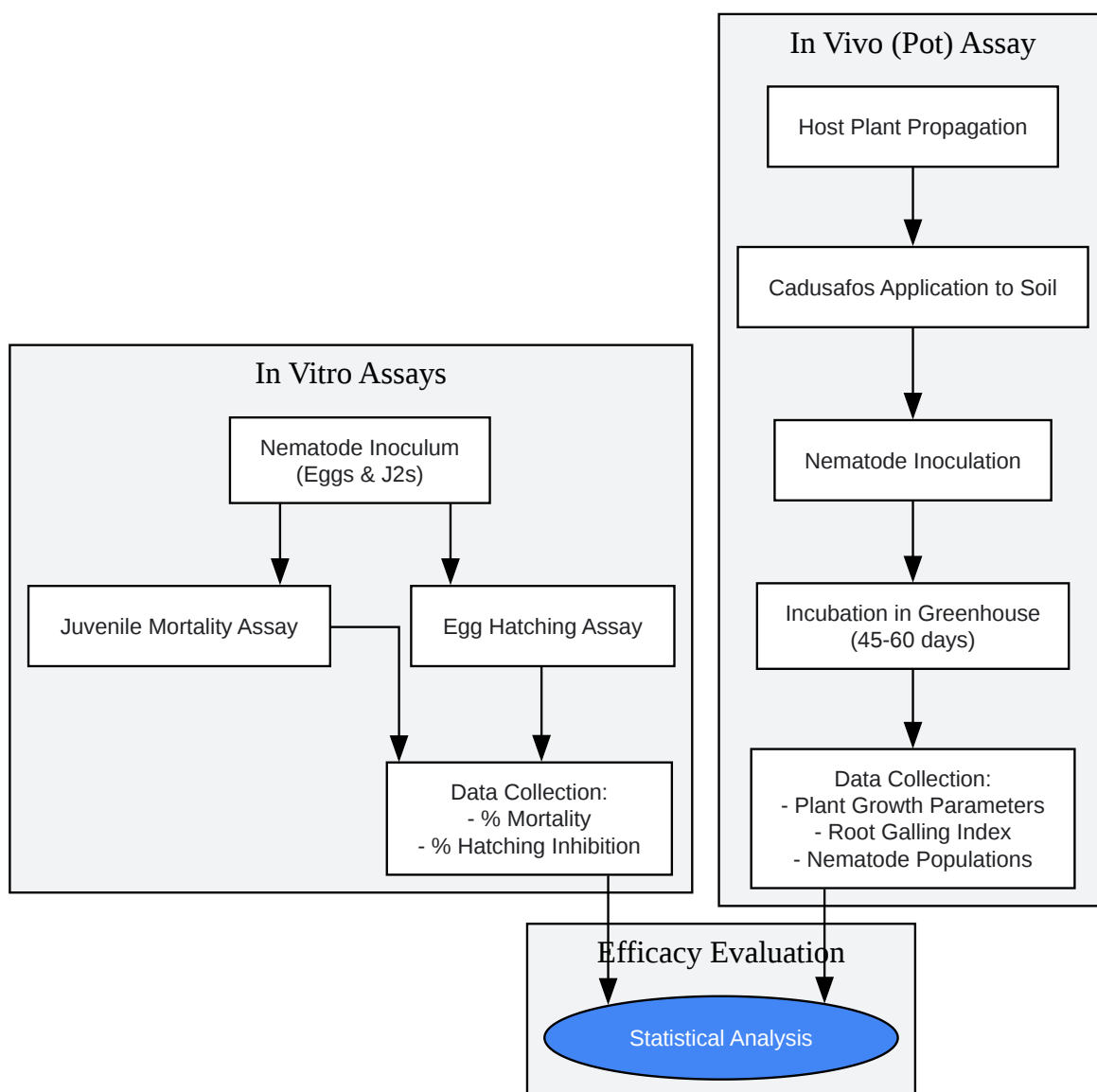
In Vivo Greenhouse/Pot Assay

This assay evaluates the efficacy of **Cadusafos** in protecting a host plant from *Meloidogyne* infection in a controlled environment.

- **Plant Propagation:** Grow susceptible host plant seedlings (e.g., tomato cv. Rutgers) in sterilized soil or a sand-soil mixture in individual pots.
- **Cadusafos Application:** Apply **Cadusafos** to the soil at the recommended rates. This can be done by incorporating granular formulations into the soil before planting or by drenching the soil with a liquid formulation.^[1]
- **Nematode Inoculation:** A week after nematicide application, inoculate each plant with a known number of *Meloidogyne* J2s (e.g., 500-2000 per pot) by pipetting the suspension into holes made in the soil around the plant's root zone.
- **Experimental Design:** The experiment should be laid out in a completely randomized design with multiple replications for each treatment (including an untreated, inoculated control and an untreated, non-inoculated control).
- **Growth Conditions:** Maintain the plants in a greenhouse with controlled temperature (25-30°C) and adequate watering and lighting.
- **Data Collection (45-60 days after inoculation):**
 - **Plant Growth Parameters:** Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.
 - **Root Gall Index:** Carefully wash the roots and rate the degree of galling on a scale of 0-5 or 0-10, where 0 represents no galls and the highest value represents severe galling.
 - **Nematode Population Assessment:**
 - Count the number of egg masses on the roots (staining with phloxine B can aid visualization).
 - Extract and count the number of J2s from a subsample of soil from each pot using a Baermann funnel or other extraction techniques.

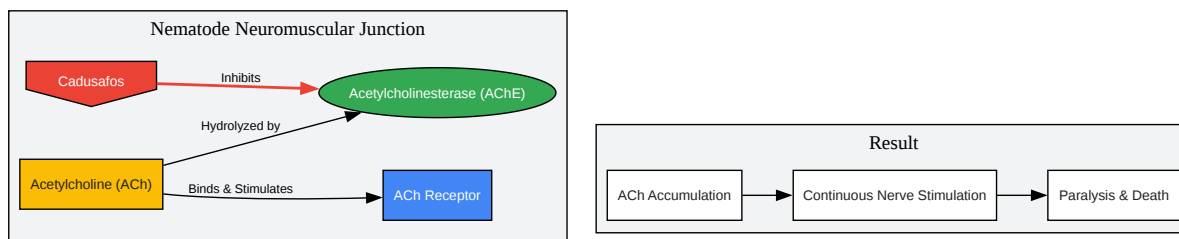
- Extract and count the number of eggs and juveniles from the root system.
- Data Analysis: Statistically analyze the data to determine significant differences between treatments for all measured parameters.

Visualizations



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Caption: Experimental workflow for evaluating **Cadusafos** efficacy.



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Caption: Mode of action of **Cadusafos** as an AChE inhibitor.

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